molecular formula C14H17N5O3S2 B2586953 (Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine CAS No. 326910-29-6

(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

Cat. No.: B2586953
CAS No.: 326910-29-6
M. Wt: 367.44
InChI Key: SDPMIDBOUYIYLP-QAVXEVKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine is a heterocyclic compound that features a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process. The structures of the synthesized compounds are confirmed using spectroscopic data and single-crystal X-ray analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can participate in substitution reactions, particularly at the nitrogen and sulfur positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or bind to receptors, leading to a cascade of biochemical events that result in its observed biological effects .

Properties

IUPAC Name

4-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-10-13(23-14(15)16-10)18-17-11-2-4-12(5-3-11)24(20,21)19-6-8-22-9-7-19/h2-5H,6-9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTMKWKFNAVNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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